4-Bromo-1,5-dimethylindolin-2-one
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Overview
Description
4-Bromo-1,5-dimethylindolin-2-one is an organic compound with the molecular formula C10H10BrNO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,5-dimethylindolin-2-one typically involves the bromination of 1,5-dimethylindolin-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,5-dimethylindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxoindolin-2-one derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1,5-dimethylindolin-2-one.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Substituted indolin-2-one derivatives.
Oxidation Reactions: Oxoindolin-2-one derivatives.
Reduction Reactions: 1,5-Dimethylindolin-2-one.
Scientific Research Applications
4-Bromo-1,5-dimethylindolin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antiviral agents.
Biological Studies: The compound is employed in the study of enzyme inhibition, particularly acetylcholine esterase inhibitors, which are relevant in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Chemical Biology: It serves as a probe in chemical biology to investigate biological pathways and molecular interactions.
Industrial Applications: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-1,5-dimethylindolin-2-one involves its interaction with specific molecular targets. For example, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethylindolin-2-one: Lacks the bromine atom and has different reactivity and biological activity.
4-Bromo-3,3-dimethylindolin-2-one: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
4-Bromo-1-methylindolin-2-one: Another brominated indolin-2-one derivative with distinct applications and reactivity
Uniqueness
4-Bromo-1,5-dimethylindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C10H10BrNO |
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Molecular Weight |
240.10 g/mol |
IUPAC Name |
4-bromo-1,5-dimethyl-3H-indol-2-one |
InChI |
InChI=1S/C10H10BrNO/c1-6-3-4-8-7(10(6)11)5-9(13)12(8)2/h3-4H,5H2,1-2H3 |
InChI Key |
RSYXMRQUWOWSKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N(C(=O)C2)C)Br |
Origin of Product |
United States |
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